molecular formula C11H18N4O B1492163 (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098076-10-7

(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1492163
M. Wt: 222.29 g/mol
InChI Key: JWBBACPKULUIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a 1,2,3-triazol ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring . The pyrrolidine ring can undergo various reactions, including functionalization .

Safety And Hazards

The safety data sheet for a similar compound, 1-(Cyclopropylmethyl)piperazine, indicates that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

[1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-8-10-6-15(13-12-10)11-3-4-14(7-11)5-9-1-2-9/h6,9,11,16H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBBACPKULUIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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